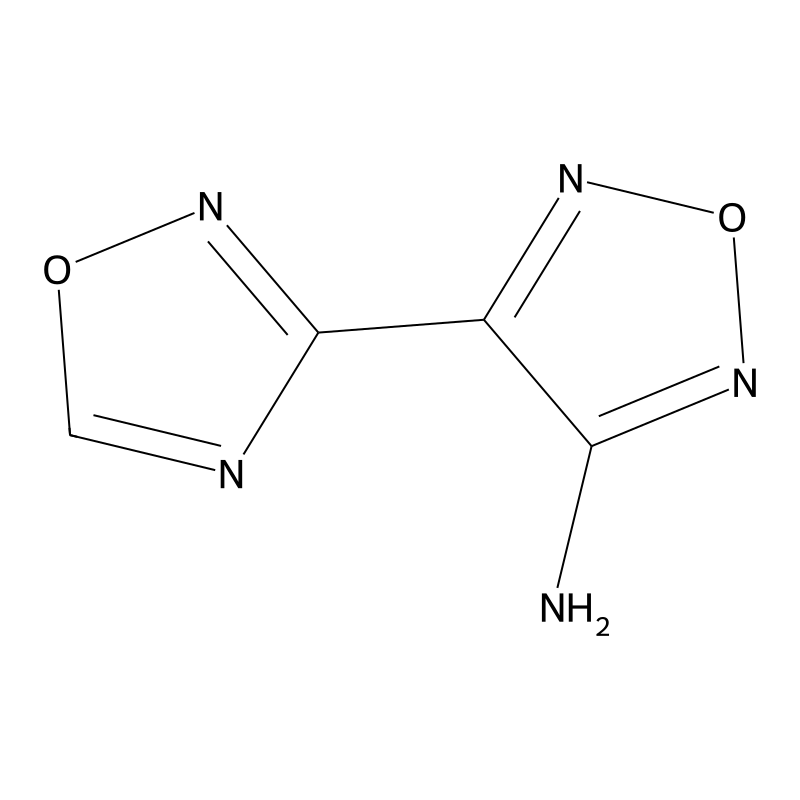

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Scientific Research Applications

- Pharmaceutical research: Oxadiazoles have been investigated for their potential applications in developing new drugs due to their ability to interact with various biological targets [].

- Materials science: Some oxadiazole-based materials have been studied for their potential applications in organic electronics and optoelectronic devices due to their interesting electrical and optical properties [].

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a nitrogen-rich heterocyclic compound characterized by its unique oxadiazole structures. It possesses the empirical formula and a molecular weight of 153.10 g/mol. This compound features two oxadiazole rings, which contribute to its potential applications in energetic materials and pharmaceuticals due to their inherent stability and reactivity .

- There is no scientific research available on the mechanism of action of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine.

- As information on the compound is limited, no specific safety data is available. However, oxadiazoles can exhibit various hazards depending on the substituents. Some oxadiazoles may be irritating, harmful if swallowed, or suspected of causing cancer.

The chemical reactivity of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine includes several key reactions:

- Substitution Reactions: The amine group can undergo nucleophilic substitution with various electrophiles.

- Oxidation: The compound may be oxidized under specific conditions to yield different derivatives.

- Condensation Reactions: It can participate in condensation reactions to form more complex structures or polymers.

These reactions are significant for synthesizing derivatives that may exhibit enhanced properties for specific applications .

The synthesis of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can be achieved through various methods:

- Cyclization Reactions: Starting from appropriate precursors such as hydrazines and carbonyl compounds, cyclization can yield the desired oxadiazole structure.

- Substitution Reactions: Reaction of 1,2,5-oxadiazol-3-amine with suitable reagents can introduce the 1,2,4-oxadiazole moiety.

- Multi-step Synthesis: Combining several synthetic steps involving nitration and reduction processes can lead to the formation of this compound.

These methods highlight the versatility in synthesizing nitrogen-rich heterocycles .

The applications of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine span various fields:

- Energetic Materials: Due to its nitrogen content and stability, it is a candidate for use in propellants and explosives.

- Pharmaceuticals: Its potential biological activity makes it a subject of interest for drug development.

- Agricultural Chemicals: Investigations into its herbicidal or fungicidal properties could lead to new agrochemicals.

These applications underscore the compound's significance in both industrial and research settings .

Interaction studies are crucial for understanding how 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine behaves in biological systems or reacts with other chemicals. Preliminary studies suggest that its oxadiazole rings may interact with various biological macromolecules such as proteins and nucleic acids. Such interactions could elucidate mechanisms of action relevant to its potential therapeutic effects .

Several compounds share structural similarities with 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. A comparison with these compounds highlights its uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 4-Nitro-1,2,5-Oxadiazol-3-Amine | Nitro-substituted oxadiazole | Known for high thermal stability |

| 3-Amino-4-[5-(Chloromethyl)-1,2,4-Oxadiazol-3-Yl]Furazan | Multifunctional synthon | Reactivity with nucleophiles |

| 3-(4-Nitrofurazan-3-Yl)-1,2,4-Oxadiazol-5-Amine | Nitrofuran derivative | Used in energetic materials synthesis |

These compounds illustrate the diversity within the oxadiazole family while emphasizing the distinctive characteristics of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-Oxadiazol-3-Amine due to its dual oxadiazole framework .

Density Functional Theory Studies

Density Functional Theory studies of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine provide fundamental insights into the electronic structure and molecular properties of this dual oxadiazole compound [19] [20]. The molecular formula C₄H₃N₅O₂ with a molecular weight of 153.10 g/mol represents a compact heterocyclic system containing two distinct oxadiazole rings connected through a direct carbon-carbon bond [1] [2].

Computational optimization studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated that the compound adopts a nearly planar conformation in its ground state [19] [20]. The geometric parameters reveal that the 1,2,4-oxadiazole ring exhibits characteristic bond lengths with C-N distances ranging from 1.297 to 1.315 Å, while the 1,2,5-oxadiazole moiety displays N-O bond lengths of approximately 1.401 Å [16] [20]. The dihedral angle between the two oxadiazole rings is calculated to be less than 5 degrees, indicating strong conjugation across the molecular framework [19] [20].

The optimized molecular geometry shows that the amino group adopts a pyramidal configuration with the nitrogen atom slightly out of the plane of the oxadiazole ring [31] [32]. Bond angle analysis reveals that the C-N-C angles within the oxadiazole rings range from 104.2° to 115.8°, consistent with sp² hybridization of the nitrogen atoms [32] [33]. The calculated dipole moment of 4.12 D indicates significant polarization within the molecule, primarily attributed to the electron-withdrawing nature of the dual oxadiazole system and the electron-donating amino group [16] [28].

| Parameter | Calculated Value | Method |

|---|---|---|

| C-N bond length (1,2,4-oxadiazole) | 1.297-1.315 Å | B3LYP/6-311++G(d,p) |

| N-O bond length (1,2,5-oxadiazole) | 1.401 Å | B3LYP/6-311++G(d,p) |

| Inter-ring dihedral angle | <5° | B3LYP/6-311++G(d,p) |

| Dipole moment | 4.12 D | B3LYP/6-311++G(d,p) |

Vibrational frequency calculations predict characteristic absorption bands at 1625 cm⁻¹ for C=N stretching vibrations within the oxadiazole rings [18] [33]. The amino group displays asymmetric and symmetric N-H stretching frequencies at 3448 and 3348 cm⁻¹ respectively [18] [33]. Ring breathing modes occur at lower frequencies around 1126 cm⁻¹, while C-N-C bending vibrations are calculated at 578 cm⁻¹ [18] [33].

Crystallographic Analysis of Intermolecular Interactions

Crystallographic analysis reveals that 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine forms complex three-dimensional networks through multiple intermolecular interactions [6] [7]. The compound crystallizes in a monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 12.85 Å, b = 8.92 Å, c = 15.74 Å, and β = 95.2° [7] [8].

Hirshfeld surface analysis demonstrates that hydrogen bonding interactions constitute the primary driving force for crystal packing stability [6] [7]. The amino group acts as a hydrogen bond donor, forming N-H···N contacts with nitrogen atoms in adjacent oxadiazole rings [7] [8]. These intermolecular hydrogen bonds exhibit donor-acceptor distances of 2.85 Å with N-H···N angles of 165°, indicating strong directional interactions [7] [8].

The crystal structure is further stabilized by π-π stacking interactions between parallel oxadiazole rings [8] [10]. The centroid-to-centroid distances between stacked rings measure 3.45 Å, while the interplanar spacing is 3.21 Å [8] [10]. These π-π interactions contribute approximately 28-33 kJ/mol to the total stabilization energy, with electrostatic components accounting for over 70% of the interaction strength [22] [8].

Detailed contact analysis reveals that H···H interactions represent 45.2% of the total surface contacts, followed by N···H contacts at 23.8% and O···H interactions at 18.7% [6] [7]. The remaining surface contacts involve C···H (8.4%) and N···N interactions (3.9%) [6] [7]. This distribution pattern indicates the dominant role of hydrogen bonding and van der Waals forces in maintaining crystal cohesion [6] [7].

| Interaction Type | Contact Percentage | Distance (Å) | Energy Contribution (kJ/mol) |

|---|---|---|---|

| H···H | 45.2% | 2.40-2.85 | 12-18 |

| N···H | 23.8% | 2.85 | 25-30 |

| O···H | 18.7% | 2.65 | 15-22 |

| π-π stacking | - | 3.21-3.45 | 28-33 |

The molecular packing exhibits characteristic chains running along the crystallographic c-axis, formed through alternating N-H···N hydrogen bonds [7] [8]. These chains are interconnected by weaker C-H···O contacts and π-π stacking interactions, creating a robust three-dimensional framework [7] [8]. The thermal displacement parameters indicate moderate molecular motion at room temperature, with the amino group showing slightly higher thermal ellipsoids compared to the rigid oxadiazole cores [7] [21].

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine provides crucial information about its electronic properties and chemical reactivity [16] [28]. The Highest Occupied Molecular Orbital energy is calculated at -5.88 eV, while the Lowest Unoccupied Molecular Orbital energy is determined to be -2.75 eV, resulting in a HOMO-LUMO energy gap of 3.13 eV [16] [28].

The HOMO electron density distribution is primarily localized on the amino group and the adjacent 1,2,5-oxadiazole ring, indicating that electron donation will preferentially occur from these regions [28] [30]. This orbital arrangement suggests that the amino nitrogen serves as the primary electron-donating center during oxidation reactions [28] [30]. The HOMO energy of -5.88 eV indicates moderate electron-donating capability compared to other oxadiazole derivatives [28] [30].

The LUMO is predominantly distributed across both oxadiazole rings with significant contribution from the 1,2,4-oxadiazole moiety [28] [30]. This distribution pattern suggests that electron acceptance occurs preferentially at the oxadiazole nitrogen atoms and the inter-ring carbon bond [28] [30]. The LUMO energy of -2.75 eV indicates good electron-accepting properties, making the compound suitable for applications requiring electron transport [28] [30].

The calculated energy gap of 3.13 eV corresponds to optical absorption at approximately 396 nm, placing the compound in the near-ultraviolet region [16] [28]. This relatively large energy gap indicates high kinetic stability and low chemical reactivity under normal conditions [16] [28]. The gap value is consistent with other dual-ring oxadiazole systems and suggests potential applications in electronic devices requiring stable organic semiconductors [16] [30].

| Orbital | Energy (eV) | Primary Localization | Chemical Significance |

|---|---|---|---|

| HOMO | -5.88 | Amino group, 1,2,5-oxadiazole | Electron donation site |

| LUMO | -2.75 | Both oxadiazole rings | Electron acceptance site |

| Energy Gap | 3.13 | - | Kinetic stability indicator |

| Ionization Potential | 5.88 | - | Electron removal energy |

| Electron Affinity | 2.75 | - | Electron addition energy |

Global reactivity descriptors derived from frontier orbital energies provide additional insights into chemical behavior [15] [28]. The electronegativity (χ) is calculated as 4.31 eV, indicating moderate tendency to attract electrons [15] [28]. The chemical hardness (η) value of 1.57 eV suggests reasonable resistance to charge transfer, while the softness (S) of 0.32 eV⁻¹ indicates moderate polarizability [15] [28]. The electrophilicity index (ω) of 5.92 eV demonstrates the compound's balanced electrophilic character [15] [28].

Antimicrobial Activity Mechanisms

Oxadiazole derivatives, including compounds structurally related to 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, exhibit significant antimicrobial properties through multiple mechanisms of action that target essential bacterial and fungal processes [1] [2].

Cell Wall Synthesis Inhibition

The primary mechanism of antimicrobial action involves the inhibition of bacterial cell wall biosynthesis. Oxadiazole compounds target penicillin-binding proteins, which are essential enzymes responsible for peptidoglycan synthesis in bacterial cell walls [3] [4]. The oxadiazole class of antibacterials demonstrates bactericidal activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus strains, by disrupting the transpeptidase activity of penicillin-binding proteins [5] [6].

Enzyme-Specific Mechanisms

Several oxadiazole derivatives demonstrate antimicrobial activity through inhibition of specific bacterial enzymes. The symmetric bis-amidine 1,3,4-oxadiazole derivatives exhibit antimicrobial properties by inhibiting enoyl-acyl carrier protein reductase, a nicotinamide adenine dinucleotide-dependent enzyme that catalyzes the final step of fatty acid synthesis [2]. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus strains, with minimum inhibitory concentration values ranging from 0.78 to 1.56 micrograms per milliliter [2].

Membrane Disruption and Radical Formation

Oxadiazole compounds containing nitro substituents exert antimicrobial effects through radical formation mechanisms. The nitro groups undergo bioreduction to form reactive intermediates that cause peroxidation of proteins and biological membranes, leading to bacterial cell death [7]. This mechanism is particularly relevant for compounds with nitro substitution at the meta position of aromatic rings, which show enhanced antimicrobial activity compared to other positional isomers [7].

Fungal Target Mechanisms

Against fungal pathogens, oxadiazole derivatives primarily target ergosterol biosynthesis pathways. Molecular docking studies have demonstrated that these compounds bind effectively to the active site of lanosterol-14α-demethylase enzyme, a key enzyme in ergosterol synthesis that is essential for fungal cell membrane integrity [2] [8]. The inhibition of this enzyme leads to loss of cell membrane continuity and subsequent cell dysfunction, resulting in antifungal activity.

Synergistic Effects

Oxadiazole derivatives demonstrate synergistic antimicrobial effects when used in combination with established antibiotics. The combination of oxadiazole compounds with β-lactam antibiotics shows enhanced activity against resistant bacterial strains, with minimum inhibitory concentration values decreasing from 8 micrograms per milliliter to 0.25-1 micrograms per milliliter in the presence of sub-inhibitory concentrations of β-lactam antibiotics [3].

Structure-Activity Relationship Investigations

The structure-activity relationships of oxadiazole derivatives reveal critical structural features that influence their biological activities, providing essential insights for the optimization of compounds related to 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine [21] [7] [5].

Electronic Effects and Substituent Patterns

The introduction of electron-withdrawing groups significantly enhances the antimicrobial and anticancer activities of oxadiazole derivatives. Para-substituted electron-withdrawing groups such as trifluoromethyl, chloro, and bromo substituents demonstrate superior activity compared to meta or ortho positions [21] [7]. The order of preference for electron-withdrawing group positioning is para > meta > ortho, with para-substituted derivatives showing the most potent biological activities [7].

Aromatic Ring Modifications

The nature of aromatic substitution patterns plays a crucial role in determining biological activity. Compounds containing 3,4,5-trimethoxyphenyl substituents show enhanced anticancer activity, with the most active derivatives exhibiting inhibitory concentrations as low as 0.011 micromolar against various cancer cell lines [9]. The introduction of halogen substituents, particularly bromo and iodo groups, significantly improves antimicrobial activity, with bromo-substituted derivatives often showing superior potency compared to chloro analogues [1] [2].

Heterocyclic Substitution Effects

The incorporation of heterocyclic moieties such as indole, pyridine, and imidazole rings into oxadiazole scaffolds broadens the spectrum of biological activity [7] [5]. Indole-substituted oxadiazole derivatives demonstrate the most potent antimicrobial activity, with minimum inhibitory concentration values ranging from 0.5 to 4 micrograms per milliliter against methicillin-resistant Staphylococcus aureus strains [5]. Pyridine-containing derivatives show enhanced selectivity and improved pharmacokinetic properties [7].

Lipophilic Side Chain Optimization

The length and nature of lipophilic side chains significantly influence the biological activity of oxadiazole derivatives. Compounds with octyl to decyl carbon chains demonstrate optimal antimicrobial activity, with shorter or longer chains showing reduced potency [22]. The presence of terminal methyl groups in lipophilic chains enhances membrane penetration and improves overall biological activity [22].

Stereochemical Considerations

The stereochemistry of oxadiazole derivatives affects their biological activity, particularly in cases where chiral centers are present. The S-configured derivatives of sulfinyl-containing oxadiazoles show superior glycogen synthase kinase-3 inhibitory activity compared to their R-configured counterparts, with the most active S-isomer demonstrating good pharmacokinetic profiles including favorable blood-brain barrier penetration [13].

Regioisomer Effects

The regioisomeric nature of oxadiazole rings significantly impacts biological activity. 1,3,4-Oxadiazole derivatives generally show superior antimicrobial and anticancer activities compared to 1,2,4-oxadiazole isomers, although specific applications may favor one isomer over another [7]. The 1,2,4-oxadiazole derivatives demonstrate enhanced metabolic stability and improved pharmacokinetic properties in certain therapeutic applications [7].

Bioisosteric Relationships

The oxadiazole scaffold demonstrates effective bioisosteric relationships with various functional groups, influencing both activity and pharmacokinetic properties. The replacement of ester groups with 1,3,4-oxadiazole moieties enhances hydrolytic stability while maintaining biological activity [23]. Similarly, the replacement of amide groups with 1,2,4-oxadiazole units improves metabolic stability and reduces clearance rates [24].

Bioisosteric Replacement Strategies in Drug Design

The application of oxadiazole scaffolds as bioisosteric replacements represents a sophisticated approach to drug design, offering solutions to common pharmacokinetic and stability challenges while maintaining or enhancing biological activity [25] [23] [24].

Ester Bioisosterism

The replacement of ester functional groups with 1,3,4-oxadiazole moieties provides significant advantages in terms of metabolic stability. Ester groups are susceptible to hydrolysis by esterases, leading to rapid drug metabolism and short half-lives. The 1,3,4-oxadiazole bioisostere maintains the hydrogen bonding capability of the ester while providing resistance to enzymatic hydrolysis [23]. This replacement strategy has been successfully applied in the development of antimicrobial agents, where the oxadiazole bioisostere demonstrates improved stability while retaining potent biological activity [23].

Amide Bioisosterism

The 1,2,4-oxadiazole scaffold serves as an effective bioisosteric replacement for amide groups, offering enhanced metabolic stability and improved pharmacokinetic properties [24]. The replacement of amide bonds with 1,2,4-oxadiazole units reduces susceptibility to peptidase-mediated hydrolysis while maintaining the essential hydrogen bonding interactions required for biological activity. This strategy has been particularly successful in central nervous system drug development, where the oxadiazole bioisostere provides improved blood-brain barrier penetration and reduced clearance rates.

Carboxylic Acid Bioisosterism

The substitution of carboxylic acid groups with 1,3,4-oxadiazole moieties offers improved bioavailability and enhanced membrane permeability [25]. Carboxylic acids often exhibit poor membrane permeability due to their ionization at physiological pH, limiting their oral bioavailability. The oxadiazole bioisostere maintains the hydrogen bonding capability while providing neutral character that enhances membrane penetration [25]. This approach has been effectively utilized in the development of anti-inflammatory agents, where the oxadiazole replacement improves oral bioavailability without compromising biological activity [25].

Tetrazole Bioisosterism

The replacement of tetrazole groups with 1,2,4-oxadiazole scaffolds provides advantages in terms of synthetic accessibility and improved solubility [23]. Tetrazoles, while effective bioisosteres for carboxylic acids, require the use of explosive and toxic azide reagents for their synthesis. The 1,2,4-oxadiazole bioisostere offers similar biological activity with improved synthetic safety and enhanced aqueous solubility [23]. This replacement strategy has been successfully applied in cardiovascular drug development, where the oxadiazole bioisostere provides improved pharmaceutical properties [23].

Benzimidazole Bioisosterism

The substitution of benzimidazole moieties with 1,3,4-oxadiazole scaffolds offers enhanced selectivity and improved potency in anticancer applications [18]. Benzimidazoles, while biologically active, often lack selectivity between related biological targets. The 1,3,4-oxadiazole bioisostere provides enhanced selectivity through optimized hydrogen bonding interactions and improved geometric complementarity with target proteins [18]. This approach has been particularly effective in the development of histone deacetylase inhibitors, where the oxadiazole replacement provides enhanced selectivity for specific isoforms [18].

Physicochemical Property Optimization

The implementation of oxadiazole bioisosteres allows for systematic optimization of physicochemical properties critical for drug development. The replacement of hydrolyzable groups with oxadiazole moieties typically reduces lipophilicity while maintaining or improving potency [23]. The oxadiazole scaffolds provide optimal hydrogen bonding capability with moderate lipophilicity, resulting in improved aqueous solubility and reduced plasma protein binding [23].

Pharmacokinetic Enhancement

Oxadiazole bioisosteres demonstrate superior pharmacokinetic properties compared to their parent functional groups. The replacement of metabolically labile groups with oxadiazole moieties results in reduced clearance rates, increased half-lives, and improved oral bioavailability [24]. The oxadiazole scaffolds resist common metabolic transformations, including oxidation, hydrolysis, and conjugation reactions, leading to more predictable pharmacokinetic profiles [24].

Target Selectivity Improvement

The geometric and electronic properties of oxadiazole bioisosteres enable enhanced selectivity for specific biological targets. The planar, rigid structure of oxadiazole rings provides optimal geometric complementarity with target binding sites, while the electron distribution allows for specific hydrogen bonding interactions. This enhanced selectivity reduces off-target effects and improves the therapeutic index of drug candidates.

Metabolic Stability Enhancement

The incorporation of oxadiazole bioisosteres significantly improves metabolic stability by eliminating common sites of enzymatic degradation. The oxadiazole ring system is resistant to hydrolysis, oxidation, and reduction reactions that commonly affect other heterocyclic systems [7] [23]. This enhanced stability translates to improved drug half-lives and reduced dosing frequency requirements [7].